molecular formula C10H13ClF2N2S B1434859 4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride CAS No. 1803587-56-5

4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride

Cat. No. B1434859
M. Wt: 266.74 g/mol
InChI Key: KYABTNLFNYASKX-UHFFFAOYSA-N
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Description

The closest compounds I found are “4-(2,2-difluoroethyl)piperidine-4-carboxylic acid hydrochloride” and "4-(2,2-difluoroethyl)piperidine hydrochloride" . These compounds have a difluoroethyl group and a piperidine ring, similar to your compound. They are usually in the form of a white powder .


Molecular Structure Analysis

The molecular structures of the similar compounds I found have a difluoroethyl group (-CF2H) attached to a nitrogen atom in a piperidine ring . The exact structure of your compound would depend on the positions of the difluoroethyl group and the benzothiazin ring.


Physical And Chemical Properties Analysis

The similar compounds I found are usually in the form of a white powder . They have a molecular weight of around 185.64 to 229.65 . More specific physical and chemical properties would depend on the exact structure of your compound.

Scientific Research Applications

  • Synthesis of Regioisomeric Derivatives : Research has explored the synthesis of regioisomeric derivatives of benzothiazinones, such as 3-Phenacylidene-2,3-dihydro-4H-benzothiazin-2-one and 2-Phenacylidene-2,3-dihydro-4H-benzothiazin-3-one, demonstrating the compound's versatility in chemical synthesis (Kozminykh, Igidov, & Kozminykh, 2002).

  • Reactions with 'Push-Pull' Enamines : Another study investigated the reaction of benzothiazines with 'push-pull' enamines, leading to the preparation of various derivatives and exploring the factors influencing these reactions (Nazarenko et al., 2008).

  • Formation of Heterocyclic Moieties : Research into the formation of heterocyclic moieties through reactions with ammonia or amines has been conducted. This includes the study of 5,7,8-Trifluoro-3,4-dihydro-2H-1,4-benzothiazine and its derivatives (Kondratyev et al., 2017).

  • Mass Spectral Fragmentation Analysis : The mass spectrometric behavior of various benzothiazine derivatives has been studied, providing insights into their chemical properties and potential applications in various fields (Xu, Jiao, Zuo, & Jin, 2000).

  • Synthesis of Spiro Heterocycles : The compound's utility in synthesizing spiro heterocycles has also been explored, showcasing its potential in creating complex molecular structures (Nazarenko et al., 2007).

  • Antimicrobial Activity : Some derivatives of 1,4-benzothiazine have been synthesized and evaluated for their antimicrobial activity, indicating the compound's potential in the development of new antimicrobial agents (Armenise et al., 2012).

Safety And Hazards

The similar compounds I found have some safety hazards associated with them. They may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always handle such compounds with appropriate personal protective equipment.

properties

IUPAC Name

4-(2,2-difluoroethyl)-2,3-dihydro-1,4-benzothiazin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2S.ClH/c11-10(12)6-14-3-4-15-9-2-1-7(13)5-8(9)14;/h1-2,5,10H,3-4,6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYABTNLFNYASKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1CC(F)F)C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride

CAS RN

1803587-56-5
Record name 2H-1,4-Benzothiazin-6-amine, 4-(2,2-difluoroethyl)-3,4-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803587-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride
Reactant of Route 2
4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride
Reactant of Route 3
4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride
Reactant of Route 4
4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride
Reactant of Route 6
4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine hydrochloride

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